- Ionic liquid mediated synthesis of 5-halo-uracil nucleosides: key precursors for potential antiviral drugs, Nucleosides, 2009, 28(9), 821-834
Cas no 957-75-5 (5-Bromouridine)
5-Bromouridine is a modified nucleoside where the 5-position of the uracil ring is substituted with a bromine atom. This halogenation enhances its utility in biochemical and pharmaceutical research, particularly in studies involving RNA structure and function. The bromine moiety facilitates cross-linking experiments and serves as a heavy atom for X-ray crystallography, aiding in the determination of nucleic acid conformations. Additionally, 5-Bromouridine is employed as a precursor in the synthesis of antiviral and anticancer agents due to its ability to disrupt nucleic acid metabolism. Its stability and reactivity make it a valuable tool for probing enzymatic mechanisms and designing nucleotide-based therapeutics.
5-Bromouridine structure
Product Name:5-Bromouridine
CAS No:957-75-5
MF:C9H11BrN2O6
MW:323.097441911697
MDL:MFCD00006528
CID:40409
PubChem ID:24888292
Update Time:2025-06-06
5-Bromouridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Bromouridine
- 5-BrU
- 5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Bromo-uridine
- 5-Bromo-D-uridine
- 5-bromo-UMP
- 5-bromo-uridin
- 5'-BROMOURIDINE
- 5-BROMO-URIDINE(5-BRU)
- 5-Br-rU
- bromouridine
- 5-Bromouracil-1-beta-D-ribofuranoside
- 5-Bromouridine (ACI)
- (-)-5-Bromouridine
- 4-Amino-5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- NSC 38296
-
- MDL: MFCD00006528
- Inchi: 1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
- InChI Key: AGFIRQJZCNVMCW-UAKXSSHOSA-N
- SMILES: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C=C(Br)C(=O)NC1=O
Computed Properties
- Exact Mass: 321.98000
- Monoisotopic Mass: 321.980049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.1
- Topological Polar Surface Area: 119
Experimental Properties
- Color/Form: Solid
- Density: 1.9322 (rough estimate)
- Melting Point: 180-182 °C (dec.) (lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.6520 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 124.78000
- LogP: -2.08940
- Solubility: Soluble in water and ethanol.
- Specific Rotation: -11 º (c=2 in H2O)
- Optical Activity: [α]22/D −11°, c = 2 in H2O
5-Bromouridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10
- RTECS:YU7300000
- Storage Condition:0-10°C
5-Bromouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850187-250MG |
5-Bromouridine |
957-75-5 | 250mg |
¥394.53 | 2023-11-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850187-1G |
5-Bromouridine |
957-75-5 | 1g |
¥979.56 | 2023-11-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0666-100mg |
5-Bromouridine |
957-75-5 | 99.0%(LC) | 100mg |
155CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0666-1g |
5-Bromouridine |
957-75-5 | 99.0%(LC) | 1g |
380CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP720-1g |
5-Bromouridine |
957-75-5 | 98% | 1g |
228CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP720-250mg |
5-Bromouridine |
957-75-5 | 98% | 250mg |
91CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QP720-5g |
5-Bromouridine |
957-75-5 | 98% | 5g |
698CNY | 2021-05-10 | |
| Matrix Scientific | 093939-1g |
5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 98% |
957-75-5 | 98% | 1g |
$95.00 | 2023-09-06 | |
| Matrix Scientific | 093939-5g |
5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 98% |
957-75-5 | 98% | 5g |
$252.00 | 2023-09-06 | |
| Matrix Scientific | 093939-10g |
5-Bromo-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, 98% |
957-75-5 | 98% | 10g |
$347.00 | 2023-09-06 |
5-Bromouridine Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Sodium azide Solvents: 1,2-Dimethoxyethane
Reference
- A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate, Canadian Journal of Chemistry, 1994, 72(9), 2005-10
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium azide , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Acetonitrile , Water ; 0.5 h, rt
Reference
- An efficient and facile methodology for bromination of pyrimidine and purine nucleosides with sodium monobromoisocyanurate (SMBI), Molecules, 2013, 18(10), 12740-12750
Production Method 4
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, rt
Reference
- Triazole pyrimidine nucleosides as inhibitors of Ribonuclease A. Synthesis, biochemical, and structural evaluation, Bioorganic & Medicinal Chemistry, 2012, 20(24), 7184-7193
Production Method 5
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 15 min, rt; rt → 0 °C
1.2 Reagents: Tributylphosphine , Diisopropyl azodicarboxylate ; 5 min, 0 °C
1.3 12 - 16 h, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Tributylphosphine , Diisopropyl azodicarboxylate ; 5 min, 0 °C
1.3 12 - 16 h, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose, Organic Letters, 2015, 17(18), 4604-4607
Production Method 8
Production Method 9
Reaction Conditions
1.1 Catalysts: Phosphoribomutase , Thymidine phosphorylase Solvents: Water ; 0.25 h, pH 7, 45 °C
Reference
- Chemoenzymic preparation of nucleosides from furanoses, Tetrahedron Letters, 2008, 49(16), 2642-2645
Production Method 10
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: 1-Butyl-3-methylimidazolium trifluoroacetate ; 5 h, 25 °C
1.2 Solvents: Methanol ; 25 °C
1.2 Solvents: Methanol ; 25 °C
Reference
- Highly efficient method for C-5 halogenation of pyrimidine-based nucleosides in ionic liquids, Synthesis, 2009, (23), 3957-3962
Production Method 13
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethyl acetal ; 5 min, 25 °C
1.2 Reagents: Sodium azide Solvents: Water ; 2 h, rt
1.2 Reagents: Sodium azide Solvents: Water ; 2 h, rt
Reference
- Novel derivatives of UDP-glucose: concise synthesis and fluorescent properties, Organic & Biomolecular Chemistry, 2008, 6(16), 2884-2891
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 4 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Preparation, cytotoxicity, apoptosis, and transcription of modified nucleic acid molecules and uses thereof, World Intellectual Property Organization, , ,
5-Bromouridine Raw materials
- 2',3',5'-Tri-O-acetyluridine
- 5-Bromo-2',3',5'-tri-O-acetyluridine
- D-Ribose
- 5-Bromouracil
- Uridine
- 2-Deoxyribose 5-phosphate disodium
- Uridine, 5-bromo-, 2',3',5'-tribenzoate
5-Bromouridine Preparation Products
5-Bromouridine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:957-75-5)5-溴尿苷
Order Number:LE20718030
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com
NewCan Biotech Limited
Gold Member
(CAS:957-75-5)5-Bromouridine
Order Number:NC8308
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:00
Price ($):Price inquiry
Email:sales@newcanbio.com
Amadis Chemical Company Limited
Gold Member
(CAS:957-75-5)5-Bromouridine
Order Number:A845464
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):619.0/216.0
Email:sales@amadischem.com
5-Bromouridine Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides Pyrimidine nucleosides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Other Chemical Reagents
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